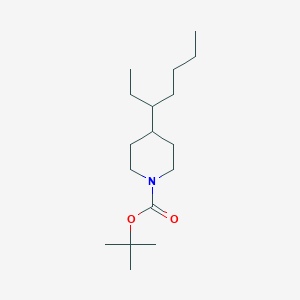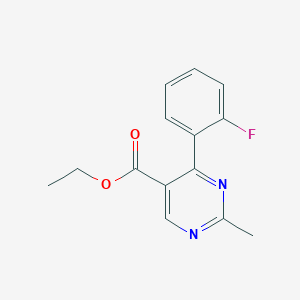![molecular formula C13H16Cl2N2O3 B12596566 N-Acetyl-4-[bis(chloromethyl)amino]-L-phenylalanine CAS No. 649748-27-6](/img/structure/B12596566.png)
N-Acetyl-4-[bis(chloromethyl)amino]-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-4-[bis(chloromethyl)amino]-L-phenylalanine is a complex organic compound characterized by its unique structure, which includes an acetyl group, a bis(chloromethyl)amino group, and a phenylalanine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-4-[bis(chloromethyl)amino]-L-phenylalanine typically involves multiple steps, starting with the protection of the amino group of L-phenylalanine. The bis(chloromethyl)amino group is then introduced through a series of reactions involving chloromethylation. The final step involves the acetylation of the amino group to yield the desired compound. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-4-[bis(chloromethyl)amino]-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the bis(chloromethyl)amino group.
Substitution: The chloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary but often involve controlled temperatures and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-Acetyl-4-[bis(chloromethyl)amino]-L-phenylalanine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Acetyl-4-[bis(chloromethyl)amino]-L-phenylalanine involves its interaction with specific molecular targets. The bis(chloromethyl)amino group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This interaction can affect various cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of phenylalanine and compounds with bis(chloromethyl)amino groups. Examples include N-Acetyl-4-[bis(chloromethyl)amino]-D-phenylalanine and N-Acetyl-4-[bis(chloromethyl)amino]-L-tyrosine .
Uniqueness
N-Acetyl-4-[bis(chloromethyl)amino]-L-phenylalanine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
649748-27-6 |
|---|---|
Molecular Formula |
C13H16Cl2N2O3 |
Molecular Weight |
319.18 g/mol |
IUPAC Name |
(2S)-2-acetamido-3-[4-[bis(chloromethyl)amino]phenyl]propanoic acid |
InChI |
InChI=1S/C13H16Cl2N2O3/c1-9(18)16-12(13(19)20)6-10-2-4-11(5-3-10)17(7-14)8-15/h2-5,12H,6-8H2,1H3,(H,16,18)(H,19,20)/t12-/m0/s1 |
InChI Key |
KAANCRMCHQNUAL-LBPRGKRZSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)N(CCl)CCl)C(=O)O |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)N(CCl)CCl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2H-Pyrrolo[2,3-b]pyridin-2-one, 5-chloro-1,3-dihydro-3-(methylthio)-](/img/structure/B12596512.png)
![3,5-Dioxabicyclo[5.1.0]octane, 8,8-dichloro-4-ethyl-](/img/structure/B12596519.png)
![Acetamide,N-cycloheptyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12596526.png)
![Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate](/img/structure/B12596527.png)

![2-Ethyl-6-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B12596536.png)



![Ethyl 3-methoxy-3-[3-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B12596549.png)
